![molecular formula C23H20N2O B2551348 3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole CAS No. 138801-74-8](/img/structure/B2551348.png)
3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as FMIMI, is a novel indole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMIMI is a heterocyclic compound that consists of a furan ring, an indole ring, and a methyl group.
Aplicaciones Científicas De Investigación
Photophysical Properties and Sensor Applications
Furans, including compounds like 3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, have been studied for their diverse activities and properties. Kumar et al. (2015) explored improved synthetic access to furans and investigated their photophysical properties. Notably, certain furan compounds exhibited color change in the presence of aluminum ions, demonstrating potential as "naked-eye sensors" for metal ion detection (Kumar et al., 2015).
Novel Synthesis and Structural Studies
The synthesis of novel furan derivatives, including those structurally related to this compound, has been a focus of research. Milkiewicz et al. (2003) synthesized a series of tetra-substituted furan[3,2-b]pyrroles, highlighting the potential for creating large libraries of structurally diverse compounds (Milkiewicz et al., 2003). Additionally, Wang et al. (2005) reported on the synthesis and X-ray structures of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes, providing insights into the structural aspects of such compounds (Wang et al., 2005).
Applications in Catalysis and Green Chemistry
Furan compounds have applications in catalysis and green chemistry. For example, Xu et al. (2015) demonstrated the direct production of indoles from bio-derived furans using zeolite catalysts, highlighting a sustainable approach to synthesizing valuable heterocycles (Xu et al., 2015). Additionally, Qu et al. (2011) utilized RuCl3·3H2O as a catalyst for reactions involving indoles and furans, underscoring the role of such compounds in synthetic chemistry (Qu et al., 2011).
Potential in Drug Design
Indole and furan scaffolds, similar to this compound, are prominent in drug design. Baharfar et al. (2017) developed an eco-friendly approach for synthesizing indole-based dihydrofurans, highlighting their significance in pharmaceuticals (Baharfar et al., 2017).
Propiedades
IUPAC Name |
3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGCMGFYSAVUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CO3)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
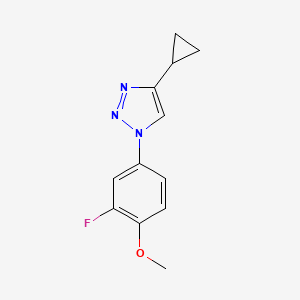
![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)
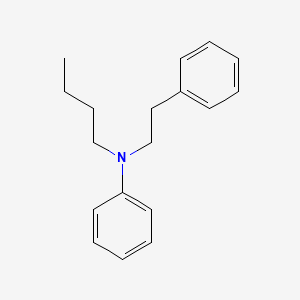
![2-Chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2551273.png)

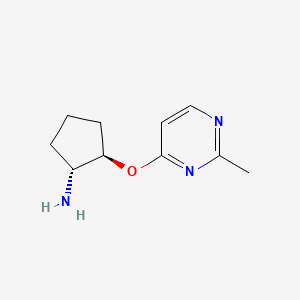
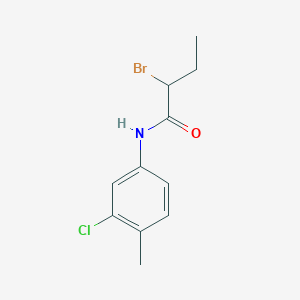
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)
![6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2551281.png)

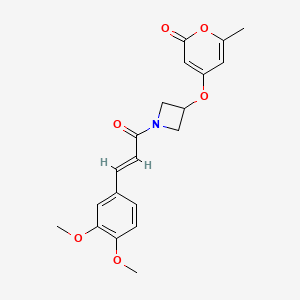

![7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2551286.png)

